REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5](Br)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[Mg].[CH3:13][C:14]1([CH3:21])[CH2:18][C:17](=[O:19])[O:16][C:15]1=[O:20].[Cl-].[NH4+]>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:17](=[O:19])[CH2:18][C:14]([CH3:21])([CH3:13])[C:15]([OH:20])=[O:16])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
43.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)Br
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
CC1(C(OC(C1)=O)=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for an additional hour at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
EXTRACTION
|
Details
|
the water layer is extracted twice with 75 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers are washed twice with 100 ml of half saturated brine
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×100 ml 1M sodium hydroxide solution
|
Type
|
WASH
|
Details
|
The aqueous layers are washed with 75 ml of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 100 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The oily residue is crystallized from ethyl acetate/petroleum ether (60-80° C.)
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)C(CC(C(=O)O)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |